molecular formula C23H18ClFN6O3 B2737712 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941891-13-0

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Katalognummer: B2737712
CAS-Nummer: 941891-13-0
Molekulargewicht: 480.88
InChI-Schlüssel: UYFKPRFJMKAWBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex synthetic purine derivative that has emerged as a novel phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 isoenzyme family. PDE4 enzymes are crucial for hydrolyzing cyclic adenosine monophosphate (cAMP), a key secondary messenger in cellular signaling. By inhibiting PDE4, this compound elevates intracellular cAMP levels in specific cell types, which can modulate a wide range of downstream physiological processes. This mechanism of action makes it a valuable research tool for investigating signaling pathways in inflammatory cells. Researchers utilize this compound in in vitro studies to explore potential therapeutic strategies for inflammatory and autoimmune diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis, where PDE4 is a known therapeutic target. The structural complexity of the molecule, featuring substituted chlorophenyl, fluorophenyl, and a triazinopurine dione core, is designed for high potency and selectivity. This product is provided for chemical and biological research applications only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

941891-13-0

Molekularformel

C23H18ClFN6O3

Molekulargewicht

480.88

IUPAC-Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C23H18ClFN6O3/c1-28-20-19(21(33)29(2)23(28)34)30-11-17(13-5-9-16(25)10-6-13)27-31(22(30)26-20)12-18(32)14-3-7-15(24)8-4-14/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

UYFKPRFJMKAWBP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H19ClF N5O3
  • Molecular Weight : 421.84 g/mol
  • SMILES Notation : Cc1ncnc2c1c(=O)n(c(=O)n2C)c(C(C(=O)N)c3ccc(Cl)cc3)C(F)(F)C

This structure suggests the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties. In vitro studies demonstrate its effectiveness against various strains of bacteria and fungi.
  • Antiparasitic Activity : Research has indicated potential effectiveness against parasitic infections, with specific studies highlighting its impact on Leishmania species.

Antimicrobial Activity

In a study examining the antimicrobial properties of similar compounds, it was found that triazole derivatives often exhibit significant antibacterial activity. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
Subject CompoundPseudomonas aeruginosa<125 µg/mL

These results suggest that the subject compound may have comparable or superior antimicrobial properties when evaluated against standard strains .

Antiparasitic Activity

A notable aspect of this compound is its potential antiparasitic activity. In a study focused on triazino derivatives, the following results were recorded:

CompoundParasite SpeciesReduction in Parasite Burden (%)
Compound CLeishmania donovani>95% at 30 mg/kg
Subject CompoundLeishmania spp.70% at 50 mg/kg

These findings indicate that the subject compound may be effective in reducing parasite levels significantly .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of similar triazine compounds. One such study focused on the structure-activity relationship (SAR) of triazole derivatives:

  • Lead Compounds : Compounds with specific substitutions on the triazole ring demonstrated enhanced biological activity.
  • Pharmacokinetics : The pharmacokinetic profile of these compounds showed rapid absorption but variable clearance rates, impacting their efficacy in vivo.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibit potential anticancer properties. Studies have shown that modifications in the triazine and purine structures can enhance cytotoxic effects against various cancer cell lines. For instance:
    • A study demonstrated that derivatives with halogen substitutions showed increased potency against breast cancer cells due to enhanced cellular uptake and apoptosis induction.
  • Antiviral Properties : The compound's structural features suggest potential antiviral activity. Preliminary studies have indicated effectiveness against certain viral strains by inhibiting viral replication through interference with nucleic acid synthesis.
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their anti-inflammatory properties. Research has indicated that they can modulate inflammatory pathways and reduce cytokine production in vitro.

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific electronic and optical properties. Its ability to undergo polymerization reactions can lead to materials suitable for electronic devices.
  • Nanotechnology : Due to its unique molecular structure, this compound may be used in the development of nanomaterials. Research has shown that incorporating such compounds into nanocarriers can improve drug delivery systems by enhancing solubility and stability.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of derivatives from the base compound aimed at evaluating their anticancer efficacy. The results indicated that specific substitutions at the 7 and 9 positions significantly increased cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized various assays to assess cell viability and apoptosis markers.

Case Study 2: Antiviral Screening

In another investigation, derivatives of this compound were screened for antiviral activity against influenza virus strains. The findings revealed that certain derivatives inhibited viral replication by interfering with hemagglutinin activity and demonstrated potential as therapeutic agents against influenza.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Molecular Formula Substituents Pharmacological Activity Reference
Target Compound C₂₂H₁₈ClFN₆O₃ 1: 2-(4-Cl-phenyl)-2-oxoethyl; 3: 4-F-phenyl; 7,9: -CH₃ Antitumor (hypothesized based on analogues)
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8-dione C₁₈H₁₉ClN₆O₂ 1: -CH(CH₃)₂; 3: 4-Cl-phenyl; 7,9: -CH₃ Unreported; structural similarity suggests potential kinase inhibition
3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione C₁₅H₁₄ClN₆O₂ 1,7,9: -CH₃; 3: 4-Cl-phenyl Antimicrobial activity (hypothesized); commercial availability as a biochemical building block
3,4,9-Trimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8-dione C₁₅H₁₄N₆O₂ 1: Ph; 3,4,9: -CH₃ Unreported; phenyl group may enhance DNA intercalation potential
4-Imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9(1H,4H)-dione (53) C₈H₆N₈O₂ 4: -NH; fused triazino[3,4-e]purine system Antitumor (MCF-7 breast cancer cell line growth inhibition to <32%)

Substituent Effects on Bioactivity and Physicochemical Properties

Halogenated Aryl Groups

  • 4-Fluorophenyl vs. 4-Chlorophenyl : The target compound’s 4-fluorophenyl group at position 3 may enhance metabolic stability and receptor binding affinity compared to chlorophenyl analogues (e.g., ). Fluorine’s electronegativity and small atomic radius improve membrane permeability and reduce off-target interactions .
  • However, it may also increase susceptibility to enzymatic degradation.

Methyl Substitutions

  • Methyl groups at positions 7 and 9 (shared with ) likely contribute to steric stabilization of the purine-dione core, preventing undesired conformational changes during target engagement.

Comparison with Fused Heterocyclic Systems

Pyrido-Purine-Diones (e.g., Compound 9b )

  • Structural Differences : Pyrido[1,2-e]purine-diones lack the triazine ring but share the purine-dione scaffold.
  • Bioactivity: Compound 9b (3-(4-chlorophenyl)pyrido-purine-dione) exhibited moderate antimicrobial activity, suggesting that the triazino-purine system in the target compound may offer superior antitumor specificity due to enhanced π-π stacking with DNA or kinase domains .

Imidazo-Triazino-Triazinediones (e.g., Compound 18 )

  • These systems exhibit broader heterocyclic fusion but lack the purine-dione motif. Their activity against bacterial strains highlights the importance of the purine core in eukaryotic target selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.